N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(4-chlorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
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Description
N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(4-chlorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a useful research compound. Its molecular formula is C23H16ClN5O2 and its molecular weight is 429.86. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Nematicidal Properties
A compound structurally related to N-(1,3-benzodioxol-5-ylmethyl)-3-(4-chlorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine demonstrated promising antimicrobial and nematicidal activities. The study synthesized a series of triazoloquinazolinylthiazolidinones and evaluated them against various Gram-positive, Gram-negative bacteria, and fungal strains, as well as two nematodes. Compounds with electron-withdrawing substituents, including chlorophenyl, showed significant activity, comparable to standard drugs like Ampicillin and Amphotericin B (Reddy, Kumar, & Sunitha, 2016).
Anticancer Activity
Another study investigated the antiproliferative properties of 5-amino-1-aryl-1H-1,2,3-triazole scaffolds and their derivatives, revealing selective influence against ovarian cancer cells and lung cancer cells. These compounds were found to be less toxic than doxorubicin towards non-tumor human embryonic kidney cells (Pokhodylo, Shyyka, Finiuk, & Stoika, 2020).
Anti-inflammatory Potential
A targeted search for anti-inflammatory agents among quinazoline-4-ylidene hydrazides and their derivatives demonstrated high anti-inflammatory activity. The study emphasized the potential of these compounds in treating inflammation and highlighted the importance of certain structural fragments for their activity (Martynenko et al., 2019).
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-(4-chlorophenyl)triazolo[1,5-a]quinazolin-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClN5O2/c24-16-8-6-15(7-9-16)21-23-26-22(17-3-1-2-4-18(17)29(23)28-27-21)25-12-14-5-10-19-20(11-14)31-13-30-19/h1-11H,12-13H2,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJCXFCSRBDPWAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC3=NC4=C(N=NN4C5=CC=CC=C53)C6=CC=C(C=C6)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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